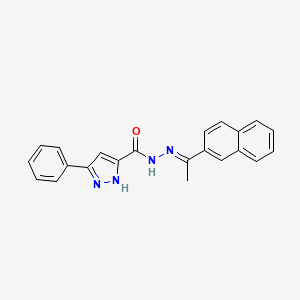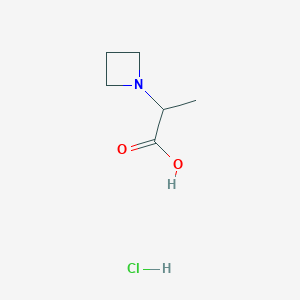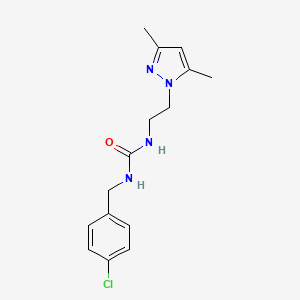![molecular formula C18H24N4OS B3011679 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone CAS No. 1903133-35-6](/img/structure/B3011679.png)
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common structure in many pharmaceuticals and alkaloids . It also has a pyrazole ring, which is a type of aromatic organic compound. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry: Antituberculosis Agent
Pyrazole derivatives have been recognized for their biological activities, including their role as antituberculosis agents. The structural motif of the compound suggests potential efficacy in this area, given the documented activities of similar pyrazole compounds .
Antimicrobial and Antifungal Applications
The pyrazole core is also associated with antimicrobial and antifungal properties. This compound could be synthesized and tested for such activities, contributing to the development of new treatments against resistant strains of bacteria and fungi .
Anti-inflammatory Properties
Pyrazoles are known to exhibit anti-inflammatory effects. The compound’s unique structure could be explored for its potential to inhibit inflammatory pathways, offering a new avenue for drug development .
Anticancer Research
The incorporation of the thieno[3,2-c]pyridin moiety might enhance the compound’s ability to interact with cancer cell lines. Research could focus on its cytotoxic effects and its potential role as a chemotherapeutic agent .
Antidiabetic Drug Development
Given the widespread research on pyrazole derivatives as antidiabetic agents, this compound could be investigated for its ability to modulate blood sugar levels and its mechanism of action in diabetic models .
Agricultural Chemistry: Pesticide Design
The structural complexity of the compound suggests it could be useful in the design of novel pesticides. Its synthesis and application in agricultural settings could lead to the development of more effective pest control solutions .
Molecular Simulation Studies
Molecular simulation studies could be conducted to understand the binding affinities of the compound to various biological targets. This can provide insights into its potential therapeutic applications and optimization for better efficacy .
Synthesis of Pyrazolato Ligated Complexes
The pyrazole moiety is often used in the preparation of pyrazolato ligated complexes, which have applications in catalysis and material science. The compound could be utilized to synthesize such complexes, exploring its reactivity and binding properties .
properties
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-13-11-16(20(2)19-13)18(23)21-7-3-15(4-8-21)22-9-5-17-14(12-22)6-10-24-17/h6,10-11,15H,3-5,7-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXRRQIOABGFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid](/img/structure/B3011597.png)

![2,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B3011599.png)
![tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3011601.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3011605.png)
![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3011606.png)
![3-allyl-6-ethyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3011608.png)


![N-[1-[(1-Methylbenzimidazol-2-yl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B3011612.png)

![6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3011617.png)
